4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride, also known as lecozotan, is a compound that has been investigated for its potential cognitive enhancement properties, particularly in the context of Alzheimer's disease. This compound is classified as a benzamide derivative and features a complex molecular structure that includes piperazine and pyridine moieties, which are common in many pharmacologically active compounds.
The compound is cataloged under the CAS number 434283-16-6 and has been developed by pharmaceutical companies such as Wyeth. It is available for research purposes from various chemical suppliers, emphasizing its relevance in scientific studies.
Lecozotan belongs to the class of compounds known as central nervous system agents. Its classification is significant due to its potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders.
The synthesis of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride involves several key steps that include the formation of the piperazine ring and subsequent functionalization to introduce the cyano and benzamide groups.
The synthetic pathways are often optimized for yield and efficiency, utilizing advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates.
The molecular formula of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride is C28H29N5O3, with a molecular weight of approximately 483.6 g/mol.
The structure features multiple rings and functional groups that contribute to its biological activity.
The chemical behavior of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride can be explored through its interactions with various biological targets.
These reactions are critical for understanding how the compound functions at a molecular level .
Lecozotan primarily acts as a selective antagonist for certain dopamine receptors. Its mechanism involves modulating neurotransmitter activity in the brain, which can lead to enhanced cognitive function.
Research indicates that lecozotan may improve synaptic transmission and neuroplasticity by influencing dopaminergic signaling pathways. This action is particularly relevant in conditions such as Alzheimer's disease where dopaminergic deficits are observed .
Lecozotan is typically presented as a crystalline solid. Its solubility characteristics are important for formulation in pharmaceutical applications.
Key chemical properties include:
Analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride has potential applications in:
Its role in clinical trials highlights its significance in developing treatments for Alzheimer's disease and other cognitive impairments .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: